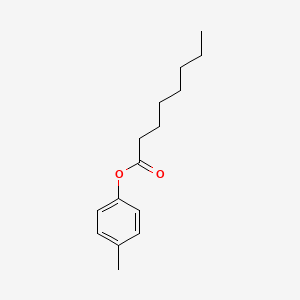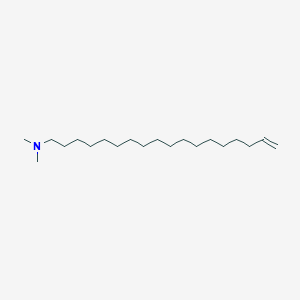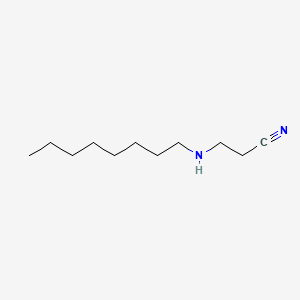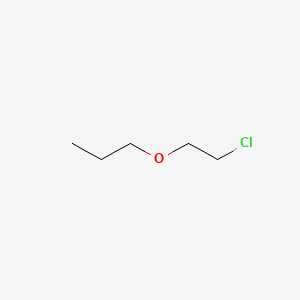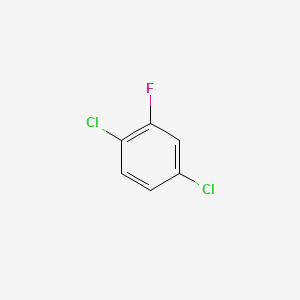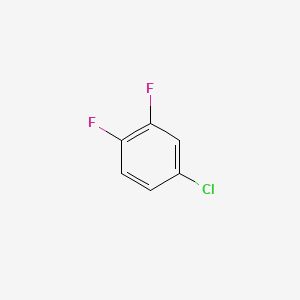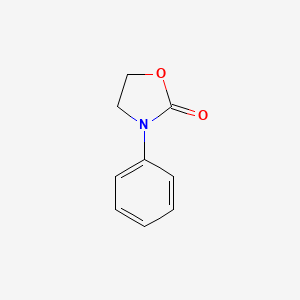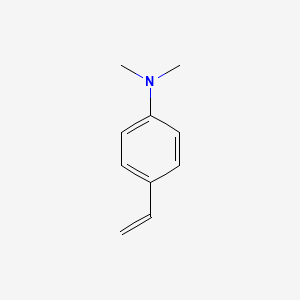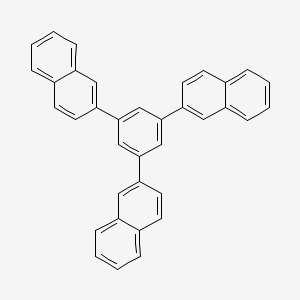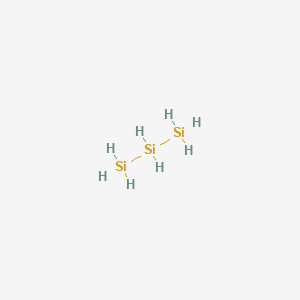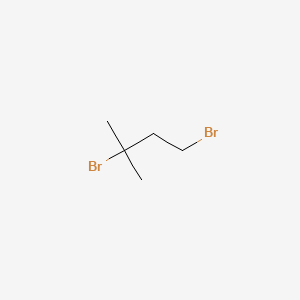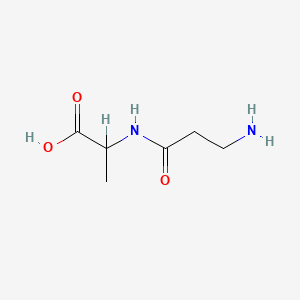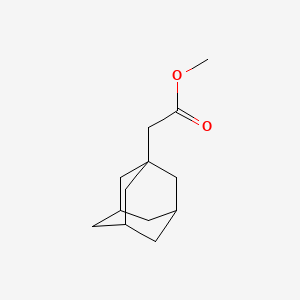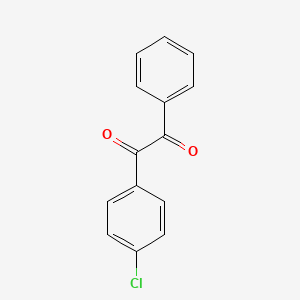
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮
概述
描述
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮是一种有机化合物,分子式为C14H9ClO2。它是一种二酮,意味着它含有两个酮基。
科学研究应用
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 研究其在药物开发中的潜在用途,特别是在新型治疗剂的设计中。
工业: 用于生产特种化学品和材料.
作用机制
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮的作用机制与其与特定分子靶标的相互作用有关。该化合物可以作为亲电试剂,与生物系统中的亲核试剂发生反应。 这种相互作用会导致某些酶的抑制或细胞过程的破坏,从而导致其生物效应 .
生化分析
Biochemical Properties
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes and an increase in oxidative stress within the cell.
Cellular Effects
The effects of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and potential cell damage . Additionally, it can affect gene expression by modulating the activity of transcription factors involved in stress response pathways.
Molecular Mechanism
At the molecular level, 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their normal function. For instance, it has been shown to inhibit the activity of enzymes such as glutathione peroxidase and catalase by binding to their active sites . This inhibition leads to an accumulation of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Temporal Effects in Laboratory Settings
The effects of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione change over time in laboratory settings. Initially, it may cause an acute increase in oxidative stress, followed by a gradual adaptation of the cells to the increased stress levels. Over time, the compound may degrade, leading to a reduction in its activity. Long-term exposure to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione has been shown to cause persistent oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione vary with different dosages in animal models. At low doses, it may cause mild oxidative stress without significant adverse effects. At higher doses, it can lead to severe oxidative damage, inflammation, and even cell death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions can affect metabolic flux and metabolite levels, leading to an accumulation of ROS and oxidative damage.
Transport and Distribution
Within cells and tissues, 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in oxidative stress pathways . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its overall activity.
准备方法
合成路线和反应条件
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮可以通过多种方法合成。一种常见的方法是在路易斯酸催化剂(如氯化铝 (AlCl3))存在下,用苯甲酰氯对4-氯苯进行傅-克酰化反应。 该反应通常在无水条件下进行,需要仔细控制温度以避免副反应 .
工业生产方法
在工业环境中,1-(4-氯苯基)-2-苯基乙烷-1,2-二酮的合成可能涉及连续流动过程以提高效率和产率。 使用自动化反应器和精确控制反应参数可以使最终产品的纯度和一致性更高 .
化学反应分析
反应类型
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将二酮转化为二醇。
取代: 苯环上可以发生亲电芳香取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 是常用的还原剂。
主要生成产物
氧化: 形成羧酸。
还原: 形成二醇。
取代: 形成卤代衍生物.
相似化合物的比较
类似化合物
1-苯基-2-(4-氯苯基)-乙醇: 结构相似,但含有醇基而不是二酮。
1-(4-氯苯基)-2-苯基-乙醇: 另一个含有醇基的相似化合物。
1-(4-氯苯基)-2-苯基-乙烷: 缺少酮基,使其在某些化学反应中反应性较低
独特性
1-(4-氯苯基)-2-苯基乙烷-1,2-二酮的独特性在于其二酮结构,赋予了其独特的反应性和多样化的化学转化潜力。 这使其成为合成有机化学和各种研究应用中宝贵的化合物 .
属性
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKVAZDINMMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177246 | |
| Record name | (p-Chlorophenyl)phenylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22711-23-5 | |
| Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Chlorophenyl)phenylethanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Chlorophenyl)phenylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-chlorophenyl)phenylethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

